molecular formula C13H13N5OS B13813665 Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B13813665
M. Wt: 287.34 g/mol
InChI Key: XZKFYQKKSQUNRO-UHFFFAOYSA-N
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Description

The compound Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS: 603946-55-0) is a triazinoindole derivative featuring a thioacetamide moiety. Its molecular formula is C17H21N5OS, with a molecular weight of 343.45 g/mol . The core structure consists of a 1,2,4-triazino[5,6-b]indole scaffold substituted with methyl groups at positions 5 and 8, coupled with a thioacetamide group at position 2.

Properties

Molecular Formula

C13H13N5OS

Molecular Weight

287.34 g/mol

IUPAC Name

2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H13N5OS/c1-7-3-4-9-8(5-7)11-12(18(9)2)15-13(17-16-11)20-6-10(14)19/h3-5H,6H2,1-2H3,(H2,14,19)

InChI Key

XZKFYQKKSQUNRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N)C

Origin of Product

United States

Preparation Methods

Core Scaffold Construction

The predominant method to synthesize 1,2,4-triazine derivatives, including fused systems like triazinoindoles, involves the condensation of hydrazides with 1,2-dicarbonyl compounds. This approach is well-established for assembling the triazine ring system.

  • Hydrazides are typically prepared by refluxing the corresponding esters with hydrazine hydrate in ethanol.
  • The hydrazides then react with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to form the 3,5,6-trisubstituted 1,2,4-triazine ring system.
  • When unsymmetrical diketones are used, regioisomeric mixtures form, which require chromatographic separation techniques such as supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

This method has been validated by X-ray crystallography for confirming regioisomer structures in related compounds.

Specific Preparation Methods for Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]-

Stepwise Synthetic Route

Based on the general chemistry of 1,2,4-triazines and fused triazinoindoles, the preparation involves:

  • Synthesis of the hydrazide intermediate:

    • Starting from an ester precursor corresponding to the indole-containing moiety, reflux with hydrazine hydrate in ethanol yields the hydrazide.
  • Condensation with a 1,2-diketone:

    • The hydrazide is reacted with a symmetrical or unsymmetrical 1,2-diketone bearing methyl substituents to form the triazine ring.
    • The reaction is conducted in the presence of ammonium acetate and acetic acid under reflux conditions.
  • Formation of the thioether linkage:

    • The 3-position of the triazinoindole is functionalized with a thiol or thio-substituted acetamide derivative.
    • This step typically involves nucleophilic substitution or coupling reactions to attach the acetamide moiety via a sulfur atom.
  • Purification and characterization:

    • The product is purified by chromatographic methods.
    • Structural confirmation is achieved by spectroscopic methods and, where possible, X-ray crystallography.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Hydrazide formation Hydrazine hydrate, ethanol, reflux 70–90 Commercial hydrazides may be used alternatively
Condensation with diketone 1,2-diketone, ammonium acetate, acetic acid, reflux 60–85 Regioisomeric mixtures possible with unsymmetrical diketones
Thioether formation Thiol derivative, base, solvent (e.g., DMF), room temp to reflux 50–80 Reaction conditions optimized for nucleophilic substitution
Purification Chromatography (SFC, RP-HPLC) Essential for regioisomer separation

Physicochemical and Analytical Data Supporting Preparation

Studies on similar 3,5,6-trisubstituted 1,2,4-triazines demonstrate:

  • Logarithm of partition coefficients (CLog P) and ligand lipophilic efficiency (LLE) are calculated to assess drug-like properties.
  • Antagonist activity assays (e.g., guanosine 5′-O-[gammathio]triphosphate binding) confirm biological relevance.
  • Structural elucidation by X-ray crystallography confirms regioselectivity and substitution patterns.

These data support the synthetic strategy and optimization of substituents on the triazine and indole rings for desired activity and physicochemical properties.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Intermediates Reaction Type Notes
Hydrazide synthesis Esters + hydrazine hydrate Reflux, nucleophilic substitution Commercial hydrazides can be used for convenience
Triazine ring formation Hydrazide + 1,2-diketone + ammonium acetate/acetic acid Condensation, cyclization Regioisomeric mixtures if unsymmetrical diketones used; requires chromatographic separation
Thioether linkage formation Triazinoindole intermediate + thiol-substituted acetamide Nucleophilic substitution Conditions optimized for yield and selectivity
Purification Chromatography (SFC, RP-HPLC) Separation Essential for isolating pure regioisomers

Chemical Reactions Analysis

Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The compound’s ability to chelate metal ions also plays a role in its biological activity, particularly in disrupting metal-dependent processes in pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazinoindole derivatives are structurally diverse, with variations in substituents on the indole ring, triazine moiety, and the acetamide nitrogen. Key analogs and their modifications include:

Triazinoindole Core Modifications
  • Halogenation : Bromine or fluorine at position 8 (e.g., 8-bromo-5-methyl in compounds 25, 27 , and 52 ) increases molecular weight and may enhance lipophilicity or receptor binding.
  • Alkylation : Methyl groups at positions 5 and 8 (target compound) improve steric stability, whereas allyl or ethyl groups (e.g., ) introduce bulkier substituents that could affect solubility .
Acetamide Nitrogen Substituents
  • Aryl Groups: Substitution with phenyl derivatives (e.g., 4-phenoxyphenyl in compound 24 , 2-nitrophenyl in ) enhances π-π stacking interactions in biological targets.
  • Aliphatic Chains : Propyl (), isopropyl (), or ethoxypropyl () groups modulate hydrophobicity and membrane permeability .
Key Physicochemical Data
Compound (Reference) Substituents (Triazinoindole) Acetamide N-Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Purity (%)
Target 5,8-dimethyl 1,1-dimethylethyl C17H21N5OS 343.45
6c 5-(pyridin-2-yl) Allyl 83 174–176
23 5-methyl 4-(cyanomethyl)phenyl >95
52 8-bromo-5-methyl 2-chlorophenyl C18H14ClN5OS 383.85 95
70 5-methyl 4-(pyrimidin-2-yloxy)phenyl C23H19N5O2S 453.50 >95
8-fluoro-5-methyl 1-methylethyl C15H16FN5OS 333.38

Notes:

  • Higher yields (e.g., 83% for compound 6c ) correlate with optimized solvent systems like H2O:EtOH.
  • Purity exceeding 95% () reflects advanced purification techniques such as column chromatography .

Q & A

Q. Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Thiol intermediateIsatin + thiosemicarbazide, K₂CO₃, H₂O70–80
Acetamide couplingEthyl chloroacetate, ethanol, 70°C65–75
PurificationColumn chromatography (petroleum ether/EtOAc)>95% purity

Basic: How is the compound structurally characterized?

Answer:
Characterization employs:

  • NMR spectroscopy : Confirms substituent positions (e.g., δ 3.77 ppm for methyl groups in triazinoindole; δ 10.48 ppm for amide NH) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z 367.1 for fluorophenyl derivative) .
  • HPLC : Ensures purity (>95%) using reverse-phase C18 columns .
  • X-ray crystallography : Rarely reported but critical for resolving stereochemical ambiguities .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies arise from structural variations (e.g., substituents on the triazinoindole or acetamide moieties) or assay conditions. Strategies include:

  • Comparative SAR analysis : Derivatives with 8-bromo or 5-methyl groups show 2–3× higher antimicrobial activity than unsubstituted analogs .
  • Assay standardization : Use consistent bacterial strains (e.g., Pseudomonas aeruginosa PAO1 for quorum sensing inhibition) and controls .
  • Dose-response validation : EC₅₀ values vary from 0.5–10 µM depending on target (e.g., PqsR inhibition vs. thromboxane synthetase) .

Q. Table 2: Bioactivity Variations by Substituent

SubstituentTarget Activity (EC₅₀, µM)Reference
4-FluorophenylPqsR antagonism: 0.5
8-BromoAnticancer: 2.1 (HeLa cells)
5-MethylAntimicrobial: 5.0

Advanced: What mechanistic insights exist for its biological activity?

Answer:
The compound modulates enzymatic or receptor signaling pathways:

  • Quorum sensing inhibition : Binds PqsR in P. aeruginosa, disrupting pyocyanin production (IC₅₀ = 0.5 µM) .
  • Thromboxane synthetase inhibition : Reduces platelet aggregation by 80% at 10 µM via competitive binding .
  • Antiviral mechanism : Proposed interaction with viral proteases (e.g., SARS-CoV-2 Mpro) requires molecular docking validation .

Basic: What are key considerations for purification?

Answer:

  • Solvent systems : Use petroleum ether/EtOAc (2:1) for column chromatography to isolate polar intermediates .
  • Crystallization : Recrystallize from DMF/acetic acid for high-purity (>98%) final products .
  • Yield optimization : Adjust reaction stoichiometry (1.1:1 amine/acid ratio) and monitor via TLC .

Advanced: How can computational methods enhance target identification?

Answer:

  • Molecular docking : Predict binding to PqsR (PDB: 6MVW) with Glide SP scoring .
  • Molecular dynamics (MD) : Simulate stability of compound-enzyme complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Correlate logP values (1.5–2.8) with membrane permeability for lead optimization .

Basic: What are solubility and stability guidelines?

Answer:

  • Solubility : DMSO (≥50 mg/mL) for in vitro assays; aqueous buffers (pH 7.4) require <1% DMSO .
  • Stability : Store at –20°C under argon; degrades by 20% in 30 days at 25°C .

Advanced: How to design derivatives for enhanced activity?

Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., –Br, –CF₃) at position 8 to boost antimicrobial potency .
  • Bioisosteric replacement : Replace thioether with sulfoxide to improve metabolic stability .
  • Pro-drug strategies : Esterify acetamide to enhance oral bioavailability .

Basic: What safety protocols are recommended?

Answer:

  • Handling : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Incinerate halogenated derivatives to prevent environmental contamination .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Transcriptomic profiling : RNA-seq to identify downregulated quorum sensing genes (e.g., lasI, rhIR) .
  • Western blotting : Confirm inhibition of thromboxane A₂ synthase (TXAS) in platelet lysates .
  • Cellular thermal shift assay (CETSA) : Verify target binding by measuring protein thermal stability shifts .

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